4-Aminofuran-2-Carboxylic Acid 4-Aminofuran-2-Carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17300284
InChI: InChI=1S/C5H5NO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H,7,8)
SMILES:
Molecular Formula: C5H5NO3
Molecular Weight: 127.10 g/mol

4-Aminofuran-2-Carboxylic Acid

CAS No.:

Cat. No.: VC17300284

Molecular Formula: C5H5NO3

Molecular Weight: 127.10 g/mol

* For research use only. Not for human or veterinary use.

4-Aminofuran-2-Carboxylic Acid -

Specification

Molecular Formula C5H5NO3
Molecular Weight 127.10 g/mol
IUPAC Name 4-aminofuran-2-carboxylic acid
Standard InChI InChI=1S/C5H5NO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H,7,8)
Standard InChI Key JZMYAVSMLZDPMH-UHFFFAOYSA-N
Canonical SMILES C1=C(OC=C1N)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Aminofuran-2-carboxylic acid belongs to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. The amino (-NH₂) and carboxylic acid (-COOH) functional groups at the 4- and 2-positions, respectively, confer distinct electronic and steric properties. X-ray crystallography of protected dipeptide derivatives reveals a stretched conformation, contrasting with the sickle-shaped structures of pyrrole-based analogues like netropsin . Density functional theory (DFT) calculations corroborate the stability of this linear geometry, which influences its biochemical interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₅NO₃
Molecular Weight127.10 g/mol
PubChem CID49766636
InChIKeyJZMYAVSMLZDPMH-UHFFFAOYSA-N
SolubilityLimited data; soluble in polar solvents (inferred)N/A

Biological Activities and Mechanisms

Cytostatic and Antimicrobial Effects

4-Aminofuran-2-carboxylic acid exhibits a dual biological profile:

  • Cytostatic Activity: Strong inhibition of human cell line proliferation, though the exact mechanism remains unclear.

  • Antimicrobial Activity: Weak antibacterial effects in its free form, but significant enhancement upon complexation with metals like copper or zinc. For example, copper complexes demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria, likely due to increased membrane permeability.

Contrast with DNA-Binding Agents

Proximicins A–C, natural γ-peptides containing 4-aminofuran-2-carboxylic acid, lack DNA-binding capability despite structural similarities to netropsin . X-ray and DFT analyses attribute this to their linear conformation, which prevents minor groove insertion—a hallmark of distamycin and netropsin . This divergence underscores the role of ring geometry in determining biological targets.

Table 2: Comparative Analysis of Cytostatic Agents

CompoundConformationDNA BindingPrimary Mechanism
4-Aminofuran-2-carboxylic acid derivativesLinearNoUnknown cytostatic pathway
NetropsinSickle-shapedYesDNA minor groove binding
DistamycinSickle-shapedYesDNA minor groove binding

Bacterial Motility Inhibition

Structurally related furan-2-carboxylic acids, such as 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA), inhibit bacterial swarming and swimming at micromolar concentrations. Although direct evidence for 4-aminofuran-2-carboxylic acid is lacking, its analogous structure suggests potential quorum-sensing modulation—a hypothesis warranting experimental validation.

Applications in Pharmaceutical and Material Sciences

Precursor for Bioactive Molecules

The compound’s functional groups make it a versatile building block for:

  • Anticancer Agents: Derivatives like proximicins exploit the cytostatic profile for oncology applications .

  • Antimicrobial Complexes: Metal chelates offer a pathway to combat antibiotic-resistant pathogens.

Derivatization Strategies

Carboxylic acid groups in 4-aminofuran-2-carboxylic acid can undergo derivatization to enhance solubility or bioavailability. For instance, coupling with mono-N-(t-BOC)-propylenediamine converts the acid into an aliphatic amine, enabling further modifications with fluorescent tags or affinity matrices .

Future Research Directions

  • Mechanistic Studies: Elucidate the cytostatic pathway through proteomic or genomic approaches.

  • Synthetic Optimization: Develop scalable, eco-friendly synthesis routes using green chemistry principles.

  • Structure-Activity Relationships (SAR): Systematically modify the furan ring and substituents to enhance bioactivity.

  • In Vivo Toxicology: Assess pharmacokinetics and safety profiles in animal models.

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